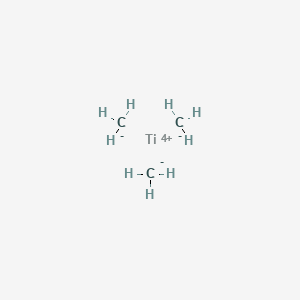

Carbanide;titanium(4+)

Description

Structure

2D Structure

Properties

CAS No. |

121472-27-3 |

|---|---|

Molecular Formula |

C3H9Ti+ |

Molecular Weight |

92.97 g/mol |

IUPAC Name |

carbanide;titanium(4+) |

InChI |

InChI=1S/3CH3.Ti/h3*1H3;/q3*-1;+4 |

InChI Key |

BIFZQFFLEQNCHI-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[Ti+4] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Titanium Carbide Systems

Thermodynamic Modeling of Titanium Carbide Formation

Thermodynamic modeling is a critical tool for understanding and predicting the formation of titanium carbide (TiC). matec-conferences.org By analyzing the thermodynamic properties of the elements and compounds involved, it is possible to determine the feasibility of reactions, predict the stable phases under different conditions, and construct phase diagrams that guide the synthesis and processing of TiC-containing materials.

Gibbs Free Energy Calculations for Reaction Pathways

The spontaneity of a chemical reaction can be determined by calculating the change in Gibbs free energy (ΔG). vedantu.com A negative ΔG indicates a thermodynamically favorable reaction, while a positive value suggests the reaction is not spontaneous under the given conditions. vedantu.com The Gibbs free energy is calculated using the equation: ΔG° = ΔH° - TΔS°, where ΔH° is the standard enthalpy change, T is the temperature in Kelvin, and ΔS° is the standard entropy change. savemyexams.com

For the formation of titanium carbide, various reaction pathways can be considered, often starting from titanium dioxide (TiO2) and a carbon source. acapublishing.com Thermodynamic calculations can predict the conditions necessary for these reactions to proceed. For instance, the carbothermal reduction of TiO2 to TiC is a common industrial process. acapublishing.com Thermodynamic analysis can determine the temperature at which the reduction of TiO2 by carbon becomes favorable, leading to the formation of various titanium suboxides (e.g., Ti3O5, Ti2O3) as intermediates before the final TiC product is obtained. matec-conferences.orgmdpi.com

Table 1: Key Thermodynamic Concepts

| Concept | Description |

| Gibbs Free Energy (G) | A thermodynamic potential used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. vedantu.com |

| Enthalpy (H) | A measure of the total internal energy of a system. |

| Entropy (S) | A measure of the randomness or disorder of a system. |

| Spontaneous Reaction | A reaction that is thermodynamically favored to occur without external energy input (indicated by a negative ΔG). vedantu.com |

Prediction of Equilibrium Phases and Reaction Feasibility

Thermodynamic modeling allows for the prediction of the stable phases present at equilibrium for a given set of conditions (temperature, pressure, and composition). imim.pl This is crucial for controlling the microstructure and properties of materials containing titanium carbide. For example, in high-chromium cast irons, thermodynamic calculations can predict the precipitation sequence of different carbides, including MC-type carbides where M can be titanium. jst.go.jp The formation of TiC is often the first phase to precipitate from the liquid solution during solidification. nih.gov

In the context of the carbothermal reduction of TiO2, thermodynamic calculations can predict the evolution of phases as the reaction progresses. mdpi.com At lower temperatures, titanium suboxides are the stable phases, while at higher temperatures, the formation of titanium carbide becomes dominant. matec-conferences.orgmdpi.com These predictions, however, may sometimes show discrepancies with experimental results, which can be attributed to kinetic factors such as diffusion limitations. mdpi.com

The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool for predicting phase equilibria in multicomponent systems. matec-conferences.org By using databases of thermodynamic properties, it is possible to model the formation of TiC in complex alloys and predict the stability of different phases. uctm.edu

Refinement of Pressure-Temperature-Composition (p-T-x) Diagrams for TiC

Pressure-Temperature-Composition (p-T-x) phase diagrams are graphical representations of the equilibrium phases of a system as a function of these three variables. paulingfile.com For the Ti-C system, the phase diagram shows the existence of a high-melting-point titanium monocarbide (TiC) phase that exists over a range of compositions. acapublishing.comdtic.mil

First-principles calculations can be used to refine these phase diagrams. aps.org For instance, calculations for binary systems like HfC-TiC and ZrC-TiC have predicted significant miscibility gaps, with consolute temperatures exceeding 2000 K. aps.org This indicates that at lower temperatures, these carbides will tend to separate into distinct phases rather than forming a solid solution. The inclusion of vibrational free energies in these calculations can lead to a reduction in the predicted consolute temperatures. aps.org

Thermodynamic calculations also show that increasing temperature generally expands the stable regions for TiC and titanium oxycarbide (Ti(CxOy)), making their production more favorable at higher temperatures. rsc.org These refined phase diagrams are invaluable for designing materials with specific microstructures and properties.

First-Principles Calculations and Quantum Chemical Simulations

First-principles calculations, based on density functional theory (DFT), provide a fundamental understanding of the properties of materials at the atomic and electronic levels without relying on empirical parameters. uga.edu These methods are instrumental in investigating the electronic structure, bonding, and reaction dynamics of titanium carbide systems.

Electronic Structure Analysis and Bonding Characteristics

First-principles calculations have been extensively used to analyze the electronic structure and chemical bonding in titanium carbide. frontiersin.orgarxiv.org These studies reveal that the high hardness and stability of TiC are due to a combination of strong covalent Ti-C bonds and metallic Ti-Ti interactions. rsc.org The hybridization between the Ti 3d and C 2p orbitals is a key factor contributing to the strong covalent bonding. frontiersin.org

Analysis of the electronic structure can also explain the properties of carbon-deficient TiC (TiC1-x). The presence of carbon vacancies can, in fact, enhance the hardness of the material, a phenomenon attributed to both the intrinsic strength of the remaining Ti-C bonds and extrinsic hardening effects from the defects. frontiersin.org

The interaction between TiC and other materials, such as in composites, can also be investigated. For example, in a β-SiC/α-Ti interface, calculations show that covalent bonds form between interfacial C, Si, and Ti atoms, with the C-Ti bonds exhibiting a more covalent character than Si-Ti bonds. aip.org The nature of the bonding in TiC is primarily ionic, as determined by analyzing the electron localization function and charge density distribution. arxiv.orgrsc.org

Table 2: Calculated Properties of Titanium Carbide

| Property | Calculated Value | Reference |

| Lattice Constant (a) | Varies with method | arxiv.org |

| Bulk Modulus (B) | Varies with method | aip.org |

| Young's Modulus (Y) | Varies with method | arxiv.org |

| Hardness | ~27.1 GPa (for TiC1-x) | frontiersin.org |

Computational Modeling of Titanium Carbide-Based Materials

Finite Element Analysis (FEA) for Composite Systems

In studies of aluminum-titanium carbide (Al-TiC) composites, FEA simulations have been shown to align closely with experimental results. nih.govnih.govmdpi.com For example, a computational model of an Al-TiC composite produced by accumulative roll bonding (ARB) and cryorolling (CR) accurately predicted mechanical properties. nih.gov The simulated elastic modulus showed a deviation of only 5.49% from the experimental value, while the tensile strength and yield strength deviated by 6.81% and 2.85%, respectively. nih.govnih.gov This strong correlation validates the accuracy of FEA models in predicting the real-world mechanical behavior of these composites. nih.govnih.govmdpi.com FEA has also been employed to study the effects of different processing techniques on the microstructure and subsequent mechanical properties of MMCs. nih.gov

Representative Volume Element (RVE) Models for Microstructural Behavior

In the study of Al-TiC composites, various RVE models have been developed to explore the influence of TiC particle shape and size on the material's stress-strain behavior. nih.govnih.govmdpi.com For instance, five different RVE case models (RVE-1 through RVE-5) were created, where RVE-1 represented the experimentally observed microstructure, and the others simulated variations in particle geometry (e.g., large-sized triangular particles in RVE-5). nih.govmdpi.com The simulations showed that these variations had a significant impact on tensile strength, with the RVE-5 model exhibiting a tensile stress of 369 MPa, considerably higher than the other models. mdpi.com This highlights how RVE simulations can pinpoint specific microstructural features that contribute most effectively to strengthening the composite. mdpi.com RVE models have also been used to analyze interfacial debonding between the matrix and nanoparticles in AA3003/TiC composites. jntuhceh.ac.in

Simulation of Stress Distribution and Particle-Matrix Interactions

Computational simulations, particularly those using FEA and RVE models, provide detailed insights into stress distribution and the complex interactions between reinforcement particles and the surrounding matrix in titanium carbide composites. nih.govnih.govscispace.com These simulations can visualize regions of localized stress concentration, which are critical for understanding damage initiation and failure mechanisms. nih.govmdpi.com

In Al-TiC composites, simulations show that the highest von Mises stresses (a measure of equivalent stress) are concentrated around the TiC nanoparticles. mdpi.com For an experimentally validated model (RVE-1), the highest von Mises stress was reported as 432 MPa in the regions immediately surrounding the TiC particles. mdpi.com This stress concentration is a direct result of the load transfer from the softer aluminum matrix to the harder carbide particles. nih.gov

Table 3: Comparison of Experimental and Simulated Mechanical Properties for Al-TiC Composite

| Mechanical Property | Experimental Value (RVE-1) | Simulated Value (RVE-1) | Deviation (%) |

|---|---|---|---|

| Tensile Strength | 279 MPa nih.gov | - | 6.81 nih.govnih.gov |

| Yield Strength | - | - | 2.85 nih.govnih.gov |

| Elastic Modulus | - | - | 5.49 nih.govnih.gov |

Table 4: Simulated Tensile Stress for Different RVE Models

| RVE Case Model | Description | Tensile Stress (MPa) |

|---|---|---|

| RVE-1 | Experimental Case | 279 nih.gov |

| RVE-2 | - | 139 mdpi.com |

| RVE-3 | - | 179 mdpi.com |

| RVE-4 | - | 315 mdpi.com |

| RVE-5 | Large-sized triangular particles | 369 mdpi.com |

Computational Design and Prediction of Novel Titanium Carbide Structures

Computational methods, particularly first-principles calculations based on density functional theory (DFT), have become indispensable tools for designing and predicting new materials with desired properties. uga.edu In the realm of titanium carbide systems, these theoretical investigations have not only complemented experimental findings but have also guided the synthesis of novel structures with unique electronic and structural characteristics. uga.eduarxiv.org Techniques such as ab initio evolutionary algorithms have enabled the exploration of the vast potential energy surface of titanium-carbon clusters, leading to the discovery of stable and metastable structures that might not be readily accessible through conventional experimental techniques. nih.govacs.org

Theoretical Exploration of Metallocarbohedrenes (Met-Cars)

A significant breakthrough in the study of metal-carbon clusters was the discovery of a highly stable class of molecular clusters known as metallocarbohedrenes, or "Met-Cars". capes.gov.br These clusters, first identified in 1992 through laser vaporization experiments, possess a characteristic stoichiometry of M₈C₁₂, where M is an early transition metal. uga.educapes.gov.br The titanium-based Met-Car, Ti₈C₁₂, has been a subject of extensive theoretical investigation to understand its unique stability and cage-like structure. researchgate.net

Initial experimental observations were unable to definitively determine the stoichiometry due to the mass of the primary titanium isotope (48 amu) being exactly four times that of carbon-12. uga.edu Subsequent experiments using ¹³C confirmed the Ti₈C₁₂ composition. uga.edu Theoretical calculations have been crucial in elucidating the structure of these clusters. The most widely accepted structure for Ti₈C₁₂ is a tetrahedral cage with Td symmetry, composed of eight titanium atoms and six C₂ units. researchgate.netacs.org This structure is distinct from the fullerene family of carbon cages. capes.gov.br

Theoretical studies have explored the electronic structure and bonding of Met-Cars, suggesting a degree of free-electron behavior which influences their electronic energy levels. capes.gov.bracs.org Anion photoelectron spectroscopy studies, combined with theoretical interpretations, have provided quantitative data on their electronic properties. acs.org The stability and bonding are often interpreted based on the known chemistry of early transition metals. acs.org Time-of-flight mass spectrometry investigations coupled with theoretical analysis have provided insights into their formation mechanisms, ruling out possibilities like the attachment of metal atoms to a pre-existing C₁₂ core. acs.org

| Property | Description | Source |

|---|---|---|

| Stoichiometry | Ti₈C₁₂ | uga.educapes.gov.br |

| Proposed Symmetry | Tetrahedral (Td) | researchgate.netacs.org |

| Structural Motif | Cage-like cluster composed of 8 Ti atoms and 6 C₂ dimers. | acs.org |

| Ionization Potential (IP) | Approximately 4 eV, determined by photoionization efficiency spectra. | researchgate.net |

| Formation | Observed in laser vaporization molecular beam experiments. | uga.eduacs.org |

Prediction of Carbon-Doped Superatomic Structures

Beyond the well-known Met-Cars, computational studies have predicted other stable titanium carbide clusters that exhibit "superatomic" characteristics. nih.govacs.org Superatoms are clusters of atoms that exhibit properties analogous to those of single atoms of different elements, with delocalized electrons filling shell-like orbitals. nih.gov The controllable preparation of stable transition metal carbides with atomic precision and novel quantum size effects is a key goal in this area. nih.govacs.org

Using a combination of deep-ultraviolet laser ionization mass spectrometry and global-minimum structure searches with evolutionary algorithms (like USPEX), researchers have identified novel, stable titanium carbide clusters formed by reacting pure titanium clusters with acetylene (B1199291). nih.govacs.orgresearchgate.net In addition to the expected Ti₈C₁₂ Met-Car, these studies revealed products with superior abundance corresponding to Ti₁₇C₂ and Ti₁₉C₁₀. nih.govacs.org

Computational analysis determined the structures of these novel clusters:

Ti₁₇C₂ : Possesses an ellipsoidal, lantern-shaped D₄d geometry. nih.govacs.org

Ti₁₉C₁₀ : Exhibits a rod-shaped D₅h geometry. nih.govacs.org

Both of these structures are characterized by carbon-capped Ti₄C moieties and distinct superatomic features. nih.govacs.org The enhanced stability of these carbon-doped superatoms is attributed to their electronic structures and bonding nature. nih.govresearchgate.net Analysis of their molecular orbitals shows that diffused superatomic orbitals, formed by the hybridization of valence C(2p) and Ti(3d/4s) orbitals, effectively balance the electron-nucleus interactions. nih.govacs.org Notably, the superatomic 1S and 1Pz orbitals are mainly composed of the 2s orbitals of the carbon atoms. nih.govacs.org This research expands the landscape of known titanium carbides beyond Met-Cars and MXenes, introducing a new class of metal-carbide nanomaterials with unique structures and potential for new applications. nih.govacs.org

| Cluster | Predicted Geometry | Symmetry Point Group | Key Structural Feature | Source |

|---|---|---|---|---|

| Ti₁₇C₂ | Ellipsoidal, Lantern-shaped | D₄d | Carbon-capped Ti₄C moieties | nih.govacs.orgresearchgate.net |

| Ti₁₉C₁₀ | Rod-shaped | D₅h | Carbon-capped Ti₄C moieties | nih.govacs.orgresearchgate.net |

Research on Titanium Carbide Based Advanced Materials and Composites

Titanium Carbide in Metal Matrix Composites (MMCs)mdpi.com

Titanium carbide (TiC) is a popular reinforcement material for aluminum matrix composites (AMCs) due to its exceptional hardness, high elastic modulus, low density, and good wettability with molten aluminum. yildiz.edu.tr These composites offer superior strength, stiffness, and wear resistance compared to unreinforced aluminum alloys, making them attractive for applications in the aerospace, automotive, and other high-tech industries. yildiz.edu.trresearchgate.netsae.org

Fabrication Methods for TiC/Aluminum Compositesmdpi.com

A variety of fabrication techniques are employed to produce TiC/aluminum composites, each with its own set of advantages and challenges. The choice of method significantly influences the microstructure and, consequently, the mechanical properties of the final composite.

In-situ Fabrication: This method involves the formation of TiC particles directly within the aluminum matrix through chemical reactions. yildiz.edu.tr Techniques like self-propagating high-temperature synthesis (SHS), reaction gas injection, and the addition of elemental carbon to an Al-Ti melt are common in-situ processes. yildiz.edu.tr In-situ fabrication often leads to a strong interfacial bond between the TiC particles and the aluminum matrix, which is crucial for effective load transfer and improved mechanical properties. mdpi.com A novel in-situ process known as Reaction Synthesis has been shown to produce submicron, spherical TiC particles, resulting in a composite with enhanced properties. csu.edu.cn

Powder Metallurgy (PM): The PM technique involves blending aluminum powder with TiC particles, followed by compaction and sintering. researchgate.netuc.pt This method allows for precise control over the volume fraction of the reinforcement and can produce composites with a uniform distribution of TiC particles. researchgate.netmdpi.com Mechanical alloying, a high-energy ball milling process, can be used within the PM route to refine the microstructure and improve the adhesion between the matrix and reinforcement. uc.pt

Casting: Stir casting is a widely used liquid-state fabrication method where TiC particles are stirred into molten aluminum. mdpi.com Other casting techniques include squeeze casting and compocasting. uc.pt While cost-effective, challenges such as particle agglomeration and segregation can arise during casting processes. mdpi.com

Additive Manufacturing: Laser Direct Energy Deposition (DED) is an emerging additive manufacturing technique for fabricating TiC/Al-Mg-Sc-Zr composites. amse.org.cn This method has been shown to refine the microstructure and improve the tensile strength and elongation of the composites. amse.org.cn

| Fabrication Method | Description | Advantages |

| In-situ Synthesis | TiC particles are formed directly within the aluminum matrix through chemical reactions. yildiz.edu.tr | Strong interfacial bonding, fine and clean reinforcement particles. mdpi.com |

| Powder Metallurgy | Aluminum and TiC powders are blended, compacted, and sintered. researchgate.net | Precise control of reinforcement volume fraction, uniform distribution. researchgate.netmdpi.com |

| Casting | TiC particles are mixed into molten aluminum. mdpi.com | Cost-effective, suitable for complex shapes. |

| Additive Manufacturing | Layer-by-layer fabrication using techniques like DED. amse.org.cn | Design freedom, potential for microstructural control. amse.org.cn |

Microstructural Engineering in Al-TiCp Compositesmdpi.com

The addition of TiC particles to an aluminum matrix generally leads to a refinement of the matrix grains. amse.org.cn The size of the TiC reinforcement is a significant factor; decreasing the particle size can lead to an increase in the ductility of the composite. yildiz.edu.tr The distribution of TiC particles is also crucial. A uniform distribution is desirable to achieve consistent properties throughout the material. researchgate.netmdpi.com In some cases, a network structure of reinforcements can lead to a favorable combination of strength and ductility. mdpi.com

The interface between the TiC particles and the aluminum matrix is where load transfer occurs. A strong, clean interface is essential for maximizing the strengthening effect of the reinforcement. mdpi.com The presence of interfacial reaction products, such as Al3Ti, can be either beneficial or detrimental depending on their morphology and distribution. yildiz.edu.tr Coarse Al3Ti particles, for instance, can lead to brittle fracture. yildiz.edu.tr

The introduction of alloying elements can modify the microstructure and properties of Al-TiC composites. For example, the addition of magnesium to Al/TiC composites has been shown to increase hardness. researchgate.net Similarly, adding elements like zinc, copper, and magnesium in nano-TiC/Al composites can alter the crystallographic plane of the TiC particles. researchgate.net

Computational-Experimental Integration for Composite Designmdpi.com

The design and optimization of Al-TiC composites increasingly rely on the integration of computational modeling and experimental validation. icm.edu.pl This synergistic approach accelerates the development of new materials with tailored properties. osti.govresearchgate.net

Finite Element Analysis (FEA) and other numerical methods are used to simulate the behavior of composites under various loading conditions. icm.edu.pl These simulations can predict mechanical properties, analyze stress distribution, and help optimize the composite's design by varying parameters such as reinforcement volume fraction, size, and distribution. icm.edu.plwitpress.com

Experimental studies are essential for validating the predictions of computational models and for providing the necessary input data for these models. icm.edu.pl Techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) are used to characterize the microstructure and phase composition of the composites. yildiz.edu.trcsu.edu.cn Mechanical testing, such as tensile and hardness tests, provides data on the material's performance. researchgate.netresearchgate.net

The integration of these approaches creates a powerful design loop. For instance, an automated pipeline combining a mechanical tester, a finite element method simulator, and a machine learning predictor can efficiently identify and optimize fabrication parameters to achieve desired mechanical characteristics in composites. osti.govresearchgate.net This integrated methodology helps to bridge the gap between simulations and real-world performance, leading to more efficient and effective composite design. osti.gov

Titanium Carbide in Hard Alloys and Cermetswikipedia.orgnanotrun.comastm.org

Titanium carbide is a key component in the production of hard alloys and cermets, which are composite materials consisting of a hard ceramic phase and a metallic binder. nanotrun.com These materials are valued for their high hardness, wear resistance, and high-temperature strength, making them suitable for applications such as cutting tools and wear-resistant parts. mdpi.comwikipedia.orgnanotrun.com

Development of Complex Carbide Compounds (e.g., Ti-W, Ti-Cr)nanotrun.com

The properties of TiC-based cermets can be further enhanced by forming complex carbide solid solutions. Alloying with other transition metal carbides, such as tungsten carbide (WC), chromium carbide (Cr3C2), and others, can lead to improved performance characteristics.

Ti-W Carbides: In WC-TiC-Co alloys, TiC dissolves WC to form a (Ti,W)C solid solution. researchgate.net This solid solution phase contributes to the hardness and wear resistance of the alloy. wikipedia.org The addition of TiC to WC-Co alloys can increase hardness but may reduce flexural strength. researchgate.net

Ti-Cr Carbides: The addition of chromium to TiC-based cermets can act as a grain growth inhibitor during sintering, leading to a finer and more homogeneous microstructure. diva-portal.org In high-chromium Fe-bonded cermets, the addition of strong carbide-forming elements like tantalum (Ta) and niobium (Nb) can lead to the formation of (Ti,Me)(C,N) solid solutions (where Me = Ta, Nb) and complex intermediate carbide phases, which refines the Ti(C,N) particles. researchgate.net Thermodynamic calculations are often used to predict the phase compositions as a function of alloying additions. researchgate.net

The development of these complex carbide systems often involves powder metallurgy techniques, where mixtures of the individual carbide powders and binder metals are pressed and sintered. astm.orgresearchgate.net

Role of TiC in WC-TiC-Co Alloyswikipedia.org

In the widely used WC-TiC-Co system, TiC plays a crucial role in enhancing the performance of the resulting hardmetal, particularly in high-speed cutting applications. wikipedia.org

The microstructure of WC-TiC-Co alloys typically consists of WC grains, a (Ti,W)C solid solution phase, and a cobalt binder. researchgate.net The presence of TiC leads to the formation of this solid solution, which is harder and more resistant to oxidation at high temperatures than WC alone. wikipedia.org Adding 6–30% of titanium carbide to a tungsten carbide–cobalt material can increase its resistance to wear, corrosion, and oxidation. wikipedia.org

Microstructure and Phase Relationships in Composite Hard Alloys

The microstructure and phase relationships in titanium carbide (TiC)-based composite hard alloys are critical determinants of their mechanical properties. In these composites, TiC often serves as the primary hard phase, with other materials added to enhance properties like toughness and wear resistance. The resulting microstructure is a complex interplay of the constituent phases, their distribution, and their interfaces.

When TiC is combined with other ceramic materials, such as titanium diboride (TiB2), a eutectic system is formed at 2620 °C. researchgate.net In TiC-TiB2 composites, TiB2 is thermodynamically more stable than TiC and boron carbide (B4C). researchgate.net The close atomic spacing between the densely packed crystal planes of TiB2 and TiC can lead to a coherent relationship, reducing interface energy and enhancing the composite's properties. researchgate.net

In metal matrix composites, such as those with a nickel or stainless steel matrix, the distribution of TiC particles is crucial. bohrium.comejournals.eu Molecular dynamics simulations have shown that larger TiC particle radii or shallower depths from the surface can lead to stress concentrations, promoting dislocation nucleation and resulting in significant friction hardening. bohrium.com In TiC-reinforced composites, the introduction of a second phase, such as nitrides or metals, can lead to solid solution strengthening or liquid phase strengthening, which helps in densifying the material and improving its mechanical properties. mdpi.com For instance, in an Al-Ti-C-B master alloy, TiC particles can form with a core-shell structure. mdpi.com The analysis of Gibbs free energy in the Al-C-Ti system indicates that TiC formation is highly favorable, preventing the formation of undesirable phases like aluminum carbide (Al4C3) at temperatures above 1000 K. nih.gov

Table 1: Properties of Selected Carbide Ceramics

| Property | TiC | ZrC | HfC | VC |

| Crystal Structure | Face-centered cubic | Face-centered cubic | Face-centered cubic | Face-centered cubic |

| Melting Point (°C) | 3140 ± 90 | 3530 | 3900 | 2830 |

| Density (g/cm³) | 4.93 | 6.73 | 12.2 | 5.77 |

| Elastic Modulus (GPa) | ~400 | 440 | 461 | 427 |

| Hardness (GPa) | 28-35 | 25.5 | 25.6 | 28.2 |

| This table presents comparative data for various transition metal carbides. mdpi.comwikipedia.org |

Titanium Carbide-Based MXenes

MXenes are a class of two-dimensional (2D) transition metal carbides, nitrides, or carbonitrides derived from MAX phase precursors. acs.orgresearchgate.net Titanium carbide-based MXenes, particularly Ti3C2Tx, are the most extensively studied due to their exceptional electronic, electrochemical, and mechanical properties. researchgate.netnih.gov

The synthesis of Ti3C2Tx MXene typically involves the selective etching of the 'A' layer (commonly aluminum, Al) from its parent MAX phase, Ti3AlC2. nih.govyoutube.com This process transforms the three-dimensional MAX phase into a multilayered 2D material. acs.org

A common synthesis procedure involves the following steps:

Etching : The Ti3AlC2 powder is immersed in an acidic solution to remove the aluminum layers. A widely used etchant is a mixture of hydrofluoric acid (HF) and hydrochloric acid (HCl). nih.gov An alternative, often milder, method uses a mixture of lithium fluoride (B91410) (LiF) and HCl, which reacts to form HF in situ. acs.orgacs.org The Ti3AlC2 powder is stirred in the etchant solution for approximately 24 hours at room temperature or slightly elevated temperatures. acs.orgacs.org

Washing and Delamination : After etching, the resulting suspension of multilayered Ti3C2Tx is washed repeatedly with deionized water via centrifugation until the supernatant reaches a neutral pH. acs.org This process also helps to swell the layers. Delamination into single or few-layer flakes is then achieved through methods like sonication or by using intercalants such as lithium chloride (LiCl), tertiary amines (like tetramethylammonium (B1211777) hydroxide), or dimethyl sulfoxide (B87167) (DMSO). nih.gov

Once synthesized, the surface of Ti3C2Tx MXenes can be functionalized to tailor their properties. acs.orgresearchgate.net For example, organosilanes such as (3-Aminopropyl)triethoxysilane (APTES) or fluorinated organosilanes can be grafted onto the MXene surface. acs.orgresearchgate.net This functionalization can improve dispersibility in various solvents and enhance stability. acs.orgresearchgate.net

The properties of MXenes are profoundly influenced by their surface chemistry, specifically the terminal groups (represented by 'Tx' in the formula Mₙ₊₁XₙTₓ) that saturate the surfaces after the etching process. researchgate.netrsc.org These groups are typically oxygen (-O), hydroxyl (-OH), and/or fluorine (-F), which are remnants of the acidic etching solution. acs.orgacs.org

The type and concentration of these surface functional groups can be engineered to precisely control the MXene's physicochemical properties. rsc.org

Influence of Synthesis Route : The choice of etchant directly impacts the composition of the terminal groups. For instance, HF-based etching typically results in a higher concentration of -F and -O groups. nih.gov

Property Tuning : By modifying the surface terminations, properties such as electronic work function, electrical conductivity, and thermodynamic stability can be tailored. researchgate.netnih.gov Computational studies have shown that surface functionalization can significantly alter charge distribution, which is key for applications in catalysis. nih.gov For example, while non-terminated MXenes are often thermodynamically unstable, the presence of surface terminations generally increases their stability. acs.org The chemistry of these terminal groups is a crucial factor in determining which MXene compositions are thermodynamically stable and thus synthesizable. acs.orgacs.org

Post-Synthesis Modification : Surface groups can also be modified after the initial synthesis to further tune the material's properties for specific applications. rsc.org

Table 2: Effect of Surface Terminal Groups on MXene Properties

| Surface Group | Influence on Properties |

| -OH, -O, -F | These groups are hydrophilic, allowing MXenes to be dispersed in water. researchgate.net They also play a critical role in the material's electrochemical performance in applications like supercapacitors and batteries. researchgate.net |

| -F | High concentrations of -F groups can sometimes negatively impact certain properties. Avoiding -F terminations has been suggested to improve tribological performance. researchgate.net |

| -O | Oxygen-terminated MXenes can exhibit different electronic properties, sometimes transitioning to a semiconducting state. nih.gov |

| This table summarizes the general influence of common surface terminal groups on the properties of MXenes. researchgate.netresearchgate.netnih.govresearchgate.net |

Control over the interlayer spacing can be achieved primarily through intercalation, which involves inserting ions or molecules between the MXene sheets. This process weakens the interlayer interactions, causing the layers to move further apart.

A notable study demonstrated precise, angstrom-level control of the interlayer distance in Ti3C2Tx by the successive intercalation of ternary cations. researchgate.netnih.gov By introducing lithium, potassium, and sodium ions, the interaction forces between the layers were progressively weakened. This method allowed for the fine-tuning of the interlayer spacing over a significant range. researchgate.netnih.gov Such control over the nanostructure enhances the accessibility of the MXene surface, creating a high density of complexing groups that can improve performance in applications like ion adsorption. nih.gov Another innovative approach involves introducing active sites, such as cerium ions, into a 2D material, which can then capture and immobilize single atoms (like platinum). This can enable bidirectional and reversible tuning of the interlayer spacing through electrochemical protocols. nih.gov

Table 3: Interlayer Spacing of Ti₃C₂Tₓ with Different Intercalants

| Intercalation Method | Initial Spacing (Å) | Final Spacing (Å) | Reference |

| Ternary Cations (Li⁺, K⁺, Na⁺) | 9.8 | 15.9 | researchgate.net, nih.gov |

| Pt atoms in Ce-doped MoS₂ | 6.546 | 5.792 (reversible) | nih.gov |

| This table shows examples of how interlayer spacing can be manipulated. Note: The second entry refers to MoS₂, a different 2D material, but illustrates an advanced technique for spacing control. |

Nanostructured Titanium Carbide Coatings

Nanostructured coatings based on titanium carbide are used to enhance the surface properties of materials, providing improved hardness, wear resistance, and corrosion resistance. wikipedia.org

Ion-plasma methods are a versatile set of techniques used to synthesize high-quality, dense, and adherent nanostructured coatings. These methods operate under vacuum and utilize plasma to generate and deposit coating materials onto a substrate.

One such technique is a hybrid plasma process that combines Physical Vapor Deposition (PVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD). nih.gov This method has been used to grow titanium carbide-carbon composite nanofibers on silicon substrates. The process allows for tuning the shape, microstructure, and chemical composition of the nanofibers by adjusting the plasma conditions. nih.gov

Another approach is plasma electrolytic nitrocarburizing, which can create a porous coating on titanium alloys consisting of Ti(C,N) with extremely high microhardness (around 2200 HK₀.₀₂₅). researchgate.net Vacuum-arc deposition is also used to form coatings of transition metal nitrides and carbides. The physical and mechanical properties of these coatings are determined by the physical parameters of the deposition process, such as using radio-frequency pulse stimulation of the substrate to control coating characteristics. researchgate.net The formation of nanostructures in these coatings can be a result of self-organizing processes that occur when a material is subjected to low-energy ion irradiation. researchgate.net

Interfacial Adhesion Studies of TiC Coatings with Substrates

The performance and reliability of Titanium Carbide (TiC) coatings in advanced applications are critically dependent on the strength and nature of the bond they form with the underlying substrate. Interfacial adhesion is a complex phenomenon influenced by a multitude of factors, including the deposition method, substrate material and its properties, and the presence of intermediate layers. Extensive research has been conducted to understand and improve the adhesion of TiC coatings on various substrates, primarily metals and their alloys.

A primary method for quantifying the adhesion of thin films is the scratch test, which determines the critical load (Lc) at which the coating begins to fail. Research has shown that this critical load is not solely a measure of adhesion but is also significantly influenced by the substrate's hardness and the coating's thickness. aip.org For instance, studies on Chemical Vapor Deposition (CVD) TiC coatings on various steel substrates have demonstrated a linear relationship between the critical load and the substrate's hardness. aip.org

The chemical composition of the substrate also plays a crucial role. For identical deposition conditions, the thickness of the TiC coating can vary depending on the concentration of carbide-forming elements within the steel substrate. aip.org Furthermore, enhanced adhesion has been observed in certain steel types where diffusion of substrate elements, such as iron, into the coating occurs, creating a stronger interfacial bond. aip.orggoogle.com

One innovative approach to bolster adhesion involves utilizing the substrate as a source of carbon. By annealing a pure titanium film sputtered onto a high-carbon steel substrate, a diffusion and precipitation process can be initiated. This process, when conducted at sufficiently high temperatures (e.g., 1100 °C), results in the complete transformation of the titanium layer into a highly adherent TiC coating. The formation of an interlayer, which is chemically bonded to both the substrate and the coating, is a key mechanism for improving adhesion. google.com In the case of steel substrates, this interlayer often consists of a ternary Ti-C-Fe system. google.com

The choice of substrate material itself is a determining factor in adhesion strength. Studies involving the cold spraying of titanium coatings on various metals have revealed that adhesion is maximized when the elastic modulus of the substrate closely matches that of the coating material. bibliotekanauki.plarchivesmse.org

Below are tables summarizing key findings from various interfacial adhesion studies on TiC and related coatings.

Table 1: Adhesion Data for TiC and Related Coatings on Various Substrates

This table presents quantitative adhesion data obtained from scratch tests and shear tests for different coating-substrate systems.

| Coating | Substrate Material | Deposition Method | Adhesion Test Method | Measured Adhesion Strength | Reference |

| TiC | High Carbon Steel | Sputtering & Annealing | Scratch Test | Higher adhesion at 1100°C annealing | |

| TiC | Various Steels | CVD | Scratch Test | Lc depends on hardness & thickness | aip.org |

| Ti(C,N) | Steel | PVD | Scratch Test | Compared to CVD TiC | aip.org |

| Al-C | Ti6Al4V Alloy | Microarc Oxidation | Shear Test | 110 MPa | researchgate.net |

| Si-P-Al | Ti6Al4V Alloy | Microarc Oxidation | Shear Test | 70 MPa | researchgate.net |

| P-F-Al | Ti6Al4V Alloy | Microarc Oxidation | Shear Test | 40 MPa | researchgate.net |

Table 2: Influence of Substrate Properties on Titanium Coating Adhesion

This table illustrates the relationship between the substrate's mechanical properties and the resulting adhesion of cold-sprayed titanium coatings. The adhesion force shows a peak value when the elastic modulus of the substrate is similar to that of the titanium coating. bibliotekanauki.plarchivesmse.orgicm.edu.pl

| Substrate Material | Elastic Modulus (GPa) | Adhesion (MPa) | Reference |

| Magnesium | ~45 | ~30 | archivesmse.orgicm.edu.pl |

| Al 7075 | ~71.7 | ~38 | archivesmse.orgicm.edu.pl |

| Titanium | ~116 | ~49 | archivesmse.orgicm.edu.pl |

| Copper | ~117 | 49.1 | bibliotekanauki.pl |

| Brass | ~100-125 | ~45 | archivesmse.orgicm.edu.pl |

| Steel | ~200 | 41.58 | bibliotekanauki.pl |

These studies collectively highlight that achieving optimal adhesion for TiC coatings requires careful consideration and engineering of the coating-substrate interface, taking into account mechanical properties, chemical interactions, and processing parameters.

Advanced Research in Functional Applications of Titanium Carbide Based Materials

Environmental Remediation Researchthermic-edge.com

Titanium carbide-based materials, particularly a class of two-dimensional (2D) materials called MXenes, have garnered significant attention for their potential in environmental remediation. ceramics.orgrsc.org Their hydrophilic nature, large surface area, and abundance of active surface sites make them effective for adsorbing a variety of environmental pollutants. rsc.org Among the various MXenes, titanium carbide MXene (Ti3C2Tx) is the most extensively studied due to its stability and ease of processing. researchgate.netnih.gov

Adsorption of Heavy Metal Ions by Titanium Carbide-Based MXenesthermic-edge.com

Titanium carbide-based MXenes have shown great promise in the removal of heavy metal ions from wastewater. nih.govresearchgate.net The unique layered microstructure, presence of functional groups like -O, -OH, and -F, and high electrical conductivity contribute to their substantial sorption selectivity and efficiency. bohrium.comnih.gov The surface of MXenes provides ample active sites for the chemical covalent modification, which can further enhance their performance in removing pollutants. open.ac.uk

Research has demonstrated that delaminated Ti3C2Tx (DL-Ti3C2Tx) exhibits a higher and faster uptake of copper (Cu) ions compared to its multilayered counterpart (ML-Ti3C2Tx). acs.org In one study, DL-Ti3C2Tx achieved a maximum experimental adsorption capacity of 78.45 mg/g for copper, with 80% of the metal ions being adsorbed within the first minute. acs.org The oxygenated moieties in the MXene's layered structure facilitate the reductive adsorption of Cu2+ ions, forming Cu2O and CuO species. acs.org Similarly, accordion-like Ti3C2 nanomaterials have been shown to effectively remove hexavalent chromium (Cr(VI)), with 1 gram of the material capable of removing approximately 80 mg of potassium dichromate. worldscientific.com

The delamination of multilayer Ti3C2Tx increases the surface area and the number of surface functional groups, making it a more effective sorbent for lead (Pb(II)). nih.gov Studies have shown that delaminated Ti3C2Tx has a higher specific surface area (19.713 m²/g) compared to multilayer Ti3C2Tx (8.243 m²/g), leading to a greater maximum adsorption capacity for Pb(II) (77.0 mg/g vs. 56.68 mg/g). nih.gov

Table 1: Adsorption Capacities of Ti3C2Tx MXenes for Various Heavy Metal Ions

| MXene Type | Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Delaminated Ti3C2Tx | Copper (Cu) | 78.45 | acs.org |

| Accordion-like Ti3C2 | Hexavalent Chromium (Cr(VI)) | ~80 | worldscientific.com |

| Delaminated Ti3C2Tx | Lead (Pb(II)) | 77.0 | nih.gov |

| Multilayer Ti3C2Tx | Lead (Pb(II)) | 56.68 | nih.gov |

| Ti3C2Tx/PmPD | Hexavalent Chromium (Cr(VI)) | 540.47 | semanticscholar.org |

Research on Radionuclide Adsorption for Wastewater Treatmentthermic-edge.com

The unique properties of titanium carbide-based MXenes also make them suitable for the adsorption of radionuclides from nuclear wastewater. researchgate.netnih.gov These materials possess high radiation stability, good hydrophilicity, and controllable surface charges, which are advantageous for this application. researchgate.net

Research has focused on modifying the surface of Ti3C2Tx to enhance its adsorption capacity for radionuclides. One study demonstrated that modifying Ti3C2Tx with KH2PO4 and chitosan (B1678972) significantly increased its capacity to adsorb strontium (Sr(II)) from nuclear wastewater. researchgate.net The pristine Ti3C2Tx-HF in situ showed an adsorption capacity of 253.5 mg/g, which increased to 370 mg/g and 284 mg/g after modification with KH2PO4 and chitosan, respectively. researchgate.net Another study showed that a simple surface modification of Ti3C2Tx through alkalization (Alk-Ti3C2Tx) resulted in a material with a wider layer spacing and more abundant active adsorption sites, leading to an unprecedentedly high adsorption of barium (Ba2+) ions. nih.gov The maximum Ba2+ adsorption by Alk-Ti3C2Tx was 46.46 mg/g, nearly three times higher than that of unmodified Ti3C2Tx. nih.gov

Table 2: Radionuclide Adsorption by Modified Ti3C2Tx MXenes

| MXene Adsorbent | Radionuclide | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Ti3C2Tx-HF in situ | Strontium (Sr(II)) | 253.5 | researchgate.net |

| Ti3C2Tx modified with KH2PO4 | Strontium (Sr(II)) | 370 | researchgate.net |

| Ti3C2Tx modified with chitosan | Strontium (Sr(II)) | 284 | researchgate.net |

| Alk-Ti3C2Tx | Barium (Ba2+) | 46.46 | nih.gov |

Comparative Adsorption Performance Studies of Ti3C2Txthermic-edge.com

Comparative studies are crucial for evaluating the effectiveness of Ti3C2Tx as an adsorbent. Research has shown that the adsorption performance of Ti3C2Tx can be significantly influenced by its morphology and surface chemistry. acs.orgnih.gov For instance, delaminated Ti3C2Tx consistently shows higher adsorption capacities for heavy metals compared to its multilayered form due to its larger specific surface area and increased number of functional groups. acs.orgnih.gov

When compared with other commercial adsorbents, Ti3C2Tx has demonstrated superior performance in many cases. nih.gov The adsorption capacity of delaminated Ti3C2Tx for copper was found to be 2.7 times higher than that of a commercially available activated carbon. acs.org Furthermore, the synthesis method and subsequent modifications can drastically alter the adsorption capabilities. For example, sonicating Ti3C2Tx at different frequencies was found to enhance the adsorption of pharmaceutical compounds, with a frequency of 28 kHz yielding the highest maximum adsorption capacity. nsf.gov The creation of composite materials, such as Ti3C2Tx@Sodium Alginate foam, has also been shown to produce adsorbents with exceptionally high capacities for organic dyes like methylene (B1212753) blue. mdpi.com

Table 3: Comparative Adsorption Capacities of Ti3C2Tx and Other Adsorbents

| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Delaminated Ti3C2Tx | Copper (Cu) | 78.45 | acs.org |

| Commercial Activated Carbon | Copper (Cu) | ~29 | acs.org |

| Ti3C2Tx@SA honeycomb-like foam | Methylene Blue | 969 | mdpi.com |

| S28-MXene (sonicated at 28 kHz) | Amantadine (AMT) | 214 | nsf.gov |

| P-MXene (pristine) | Amantadine (AMT) | 138 | nsf.gov |

Advanced Coatings Researchnih.govnih.gov

Titanium carbide is a well-established material for producing hard, wear-resistant, and refractory coatings. wikipedia.orgbrycoat.comatlantis-press.com These coatings are employed to enhance the surface properties of various materials, protecting them from wear, corrosion, and high temperatures. researchgate.netresearchgate.net

Development of Hard Coatings for Enhanced Surface Performancenih.govnih.gov

Titanium carbide coatings are known for their exceptional hardness, high chemical and thermal stability, significant elastic modulus, and low coefficient of friction. researchgate.net These properties make them ideal for a wide range of applications, including cutting tools, machine parts, and components for the aerospace and automotive industries. researchgate.netresearchgate.net Various deposition techniques are used to apply TiC coatings, such as chemical vapor deposition (CVD), physical vapor deposition (PVD), and thermo-reactive diffusion (TRD). researchgate.netclhis.com

The TRD process, for example, can produce continuous, crack-free, and smooth TiC coatings with thicknesses ranging from 5 to 11 μm and hardness values between 27.96 and 32.45 GPa. researchgate.net These hard coatings significantly improve the wear and corrosion resistance of the underlying substrate. researchgate.net The properties of the coating can be tailored by controlling the deposition parameters. atlantis-press.com For instance, in Arc-PVD, varying the pressure in the working chamber and the potential applied to the sublayer can alter the structure and durability of the resulting TiC coating. atlantis-press.com

Table 4: Properties of Titanium Carbide Hard Coatings

| Deposition Method | Substrate | Coating Thickness (μm) | Hardness | Reference |

|---|---|---|---|---|

| Thermo-Reactive Diffusion (TRD) | Spheroidal Graphite (B72142) Cast Iron | 5 - 11 | 27.96 - 32.45 GPa | researchgate.net |

| Thermo-Reactive Diffusion (TRD) | Carburized AISI 1020 Steel | 7.5 ± 0.3 | ~1885 HV0.025 | clhis.com |

Research on Wear-Resistant and Refractory Coatingsceramics.org

The high hardness (Mohs 9–9.5) and high melting point (3160 °C) of titanium carbide make it an excellent material for wear-resistant and refractory applications. wikipedia.orgcgt-carbon.com TiC coatings provide a protective barrier on components exposed to abrasive conditions and high temperatures. researchgate.net

Research has shown that TiC coatings can significantly reduce wear rates. For example, a TiC coating on carburized AISI 1020 steel reduced the specific wear volume loss by 78% compared to the uncoated substrate. clhis.com The high hardness and good adhesion of the coating transform the wear mechanism from delamination and oxidation-assisted abrasive wear to a less severe oxidation-assisted adhesive wear. researchgate.netclhis.com In composite materials, TiC is often used as a strengthening phase to improve friction and wear performance. koreascience.kr For instance, adding 30 wt% of TiC to a CoCrNiAlTi high-entropy alloy coating resulted in better microhardness, elastic modulus, and wear resistance, along with a lower friction coefficient. koreascience.kr

As a refractory coating, TiC can protect materials like graphite at extremely high temperatures, close to its own melting point. thermic-edge.comcgt-carbon.com This is particularly useful in high-vacuum environments, such as in the semiconductor industry and aerospace applications, where it prevents the underlying material from evaporating at high temperatures. thermic-edge.comcgt-carbon.com

Table of Compound Names

| Common Name | Systematic Name | Chemical Formula |

| Titanium Carbide | Carbanide;titanium(4+) | TiC |

| Titanium Dioxide | Titanium(IV) oxide | TiO2 |

| Potassium Dichromate | - | K2Cr2O7 |

| Copper(I) Oxide | - | Cu2O |

| Copper(II) Oxide | - | CuO |

| Strontium | - | Sr |

| Barium | - | Ba |

| Lead | - | Pb |

| Hexavalent Chromium | - | Cr(VI) |

| Methylene Blue | - | C16H18ClN3S |

| Amantadine | - | C10H17N |

| Sodium Alginate | - | (C6H7NaO6)n |

| Chitosan | - | (C8H13NO5)n |

| Potassium Dihydrogen Phosphate | - | KH2PO4 |

| CoCrNiAlTi high-entropy alloy | - | CoCrNiAlTi |

Studies on Thermal Management in Coating Applications

Titanium carbide's role in thermal management is multifaceted, with its properties being harnessed to either dissipate or insulate against heat, depending on the specific application and material composition.

Research into the thermal properties of TiC coatings has revealed their potential for effective heat management. The thermal conductivity of TiC can vary, with reported values ranging from 8-10 W/m·K in porous composites to 21-25 W/m·K in denser forms. nih.govferro-tic.com This is lower than that of tungsten carbide (WC), which has a thermal conductivity of 84–100 W/m·K. ferro-tic.com The lower thermal conductivity of TiC is attributed to its covalent bonding and face-centered cubic (FCC) structure, which scatters phonons and lacks the free electrons that facilitate thermal transport. ferro-tic.com

In coating applications for cutting tools, the low thermal conductivity of TiC is advantageous. It helps to ensure that the heat generated during machining is primarily transferred to the chips, preventing the tool from overheating. e3s-conferences.org This is particularly crucial when working with difficult-to-machine, ductile materials where contact zone temperatures can reach up to 900°C. e3s-conferences.org

Conversely, studies on TiC coatings on graphite substrates for heat radiation applications have shown that the coating's ability to radiate heat is inversely related to the substrate's roughness. vinca.rs A rougher interface increases energy dissipation and complicates interactions with electromagnetic waves, thereby reducing the heat radiation efficiency. vinca.rs This effect is more pronounced at temperatures below 1450°C. vinca.rs

Furthermore, research on Graphite/Al composites has demonstrated that while a TiC coating can improve mechanical properties, it tends to decrease thermal conductivity. rsc.orgmdpi.com In one study, the introduction of a TiC coating on graphite flakes in an aluminum matrix led to a sharp decrease in thermal conductivity. rsc.org However, it also significantly improved the interfacial thermal conductance by 3.4 times. mdpi.comnih.gov

Table 1: Thermal Properties of Titanium Carbide in Various Forms

| Material Form | Thermal Conductivity (W/m·K) | Key Findings |

| Porous TiC/Carbon Composite | 8–10 | Slightly increasing trend with temperature. nih.gov |

| Dense TiC | 21-25 | Lower than Tungsten Carbide (84-100 W/m·K). ferro-tic.com |

| TiC Coating on Cutting Tools | Low | Heat is transferred to chips, preventing tool overheating. e3s-conferences.org |

| TiC MXene | Exceptionally Low | Strong electron-phonon coupling reduces heat transport. drexel.edu |

| TiC Coated Graphite/Al Composite | Decreased | Improves mechanical properties but lowers overall thermal conductivity. rsc.orgmdpi.com |

Advanced Tooling Material Research

Titanium carbide is a cornerstone in the field of advanced tooling materials due to its exceptional hardness, wear resistance, and thermal stability. preciseceramic.comzhongbocarbide.com

Coatings are essential for maximizing the performance and lifespan of carbide cutting tools. marlor.co.ukknightcarbide.com Titanium carbide coatings, in particular, offer a range of benefits that directly enhance their operational properties.

The primary advantage of a TiC coating is the significant increase in surface hardness, which translates to superior wear resistance and extended tool life. samaterials.comzhongbocarbide.comknightcarbide.com This allows tools to operate for longer periods without needing to be replaced or sharpened, reducing downtime and production costs. zhongbocarbide.com The high hardness of TiC, which can be in the range of 2800-3200 HV, makes it superior to many other materials in applications requiring extreme wear resistance. ferro-tic.com

In addition to hardness, TiC coatings reduce friction between the tool and the workpiece. marlor.co.ukknightcarbide.com This is partly due to the rounded nature of the titanium carbide micro-grains at the surface, which creates a low-friction, non-abrasive interface. ferro-tic.com Lower friction leads to less heat generation, further preventing tool wear and improving the surface finish of the machined part. knightcarbide.com

The thermal stability of TiC, with a melting point of approximately 3160°C, allows it to withstand the high temperatures generated during cutting operations without losing its structural integrity. winghigh.commarketreportsworld.com This property is critical in high-speed machining. zhongbocarbide.comknightcarbide.com

Titanium carbide is a crucial additive in the development of alloys designed for high-wear-resistance applications. ferro-tic.com It is used to create metal matrix composites and cermets, where hard TiC particles are embedded in a more ductile metal binder. winghigh.comsamaterials.com

One notable example is the Ferro-Tic® family of steel and alloy-bonded carbides. ferro-tic.com In these materials, extremely hard titanium carbide grains are uniformly distributed throughout a hardenable metal matrix. ferro-tic.com This combination provides exceptional wear resistance while maintaining a degree of toughness that is superior to cemented tungsten carbide. ferro-tic.com The TiC grains contribute to light weight, dimensional stability, and high hardness (3200 Vickers for TiC vs. 2400 for tungsten carbide). ferro-tic.com

Research has also focused on developing TiC-reinforced composites with various metal matrices. For instance, TiC-based composite coatings on aluminum alloys have been developed using plasma transferred arc welding to enhance wear resistance. researchgate.nettandfonline.com Similarly, studies on CoCrNi-based high-entropy alloys have shown that the introduction of TiC significantly improves wear resistance. nih.gov The addition of TiC led to the precipitation of hard TiC particles within the alloy matrix, substantially increasing the compressive yield strength and reducing the specific wear rate by up to 77%. nih.gov

In another study, sintered Ti-Mo-TiC alloys were developed for applications requiring both wear and corrosion resistance. jst.go.jp Increasing the TiC content in these alloys led to a higher hardness, with a maximum of HRC 66 achieved in a Ti-Mo-45mass%TiC alloy. jst.go.jp

Table 2: Properties of Titanium Carbide-Based Tooling and Wear-Resistant Alloys

| Alloy/Composite | Matrix/Binder | Key Properties | Research Finding |

| Ferro-Tic® | Steel/Alloy | High wear resistance, good toughness, machinable in annealed state. ferro-tic.com | Outlasts conventional tool steels by up to 10 times. ferro-tic.com |

| TiC-reinforced CoCrNi | CoCrNi High-Entropy Alloy | Increased compressive yield strength and wear resistance. nih.gov | Specific wear rate reduced by about 77% compared to the base alloy. nih.gov |

| Ti-Mo-TiC Sintered Alloy | Ti-Mo | High hardness and excellent corrosion resistance. jst.go.jp | Hardness increased with TiC content, reaching a maximum of HRC 66. jst.go.jp |

| TiC Composite Coating | Aluminum Alloy | High wear resistance. researchgate.nettandfonline.com | Developed using plasma transferred arc welding for wear-resistant surfaces. researchgate.nettandfonline.com |

Future Directions and Emerging Research Frontiers in Titanium Carbide Science

Integration of Advanced Manufacturing Techniques with Titanium Carbide Synthesis

The synthesis of titanium carbide is evolving beyond traditional methods like high-temperature carbothermal reduction. nrel.govnanotrun.com Advanced manufacturing is opening new avenues for creating TiC components with complex geometries and fine-tuned microstructures.

Key emerging techniques include:

Additive Manufacturing (3D Printing): The integration of TiC into additive manufacturing processes is a significant trend, allowing for the creation of complex and customized parts with enhanced properties. markwideresearch.com This is particularly relevant for producing near-net-shape components in the aerospace and automotive industries, which can significantly reduce material waste and manufacturing costs. titanium.org

Spark Plasma Sintering (SPS): This technique uses pulsed electrical currents to rapidly sinter TiC powders. preciseceramic.com The rapid heating and cooling cycles help to minimize grain growth, resulting in a denser and harder final product compared to conventional sintering methods. preciseceramic.com

Mechanochemical Processing: A novel, low-cost synthesis method is being developed that uses mechanical milling at ambient temperatures to produce ultra-fine, nanocrystalline TiC powder. nrel.gov This energy-efficient process avoids the high temperatures and CO gas by-products associated with traditional synthesis. nrel.gov

| Technique | Description | Key Advantages | Research Focus |

|---|---|---|---|

| Additive Manufacturing | Layer-by-layer fabrication of parts from a 3D model, often using TiC-metal composite powders. markwideresearch.com | Complex geometries, customized parts, reduced waste. markwideresearch.comtitanium.org | Optimizing powder characteristics, improving layer adhesion, developing new TiC composite filaments. |

| Spark Plasma Sintering (SPS) | Rapid sintering using pulsed DC current and pressure. preciseceramic.com | Fast densification, fine-grained microstructures, enhanced mechanical properties. preciseceramic.com | Controlling grain size at the nanoscale, sintering of TiC-based nanocomposites. |

| Mechanochemical Synthesis | Ambient temperature reaction induced by mechanical milling to produce nanocrystalline powder. nrel.gov | Low energy consumption, cost-effective, produces ultra-fine powder, environmentally cleaner. nrel.gov | Scaling up the process, consolidating the nano-powder into dense parts. nrel.gov |

Multi-Scale Modeling and Simulation for Predictive Design of TiC Materials

Computational materials science is becoming indispensable for accelerating the design and development of new TiC-based materials. uiowa.edu Multi-scale modeling allows researchers to predict material behavior from the atomic to the macroscopic level, reducing the need for extensive and costly empirical experimentation. uiowa.edupurdue.edu

Current research in this area includes:

Density Functional Theory (DFT): DFT calculations are used to investigate the fundamental electronic structure and bonding of titanium carbide. acs.orgnanografi.com These simulations help predict properties like hardness, stability, and catalytic activity. nanografi.com For instance, DFT studies have shown that TiC surfaces can effectively activate CO2 molecules, suggesting potential applications in carbon capture and conversion. nanografi.com

Crystal Plasticity Modeling: This computational technique models the stress-strain relationship at the crystal level, providing insights into how materials deform under different conditions. anl.gov For titanium-based composites, these models are crucial for understanding the interaction between the Ti matrix and TiC reinforcement, helping to design alloys with specific durability and fatigue resistance. anl.govresearchgate.net

Hierarchical Modeling: Researchers are developing hierarchical multi-scale models that link atomic-level simulations (like Molecular Dynamics) with continuum-level models (like Finite Element Analysis). purdue.edu This approach has been used to predict the mechanical response and sub-surface damage in TiC-metal matrix composites during machining, offering a framework to optimize manufacturing processes. purdue.edu

| Modeling Technique | Scale | Predicted Properties/Phenomena | Impact on Material Design |

|---|---|---|---|

| Density Functional Theory (DFT) | Quantum/Atomic | Electronic structure, surface reactivity, bonding, elastic properties. acs.orgnanografi.com | Designing catalysts, predicting fundamental material hardness and stability. |

| Molecular Dynamics (MD) | Atomic/Nanoscale | Interfacial mechanics, defect formation, whisker properties. uiowa.edupurdue.edu | Parameterizing cohesive zone models for larger-scale simulations, understanding reinforcement behavior. |

| Crystal Plasticity Finite Element (CPFE) | Micro/Meso | Stress-strain response, strain localization, fatigue crack initiation. anl.gov | Informing the design of alloys for specific mechanical performance and durability. anl.gov |

Exploration of Quantum Phenomena in Titanium Carbide Nanostructures

As scientists gain the ability to synthesize and manipulate materials at the nanoscale, the quantum-mechanical properties of titanium carbide are coming to the forefront. icdst.org The behavior of TiC at these dimensions can differ significantly from its bulk counterpart, opening up a new realm of potential applications.

Emerging research areas include:

Titanium Carbide Nanocrystals and Clusters: Researchers have discovered that small clusters of titanium and carbon atoms can form highly stable "magic number" structures, such as Ti8C12 and the more recently identified Ti17C2 and Ti19C10 superatoms. acs.orguga.edu These clusters exhibit unique electronic structures and bonding patterns, including superatomic features and local aromaticity, which could lead to a new class of nanomaterials with precisely tailored properties. acs.org

MXenes (2D Titanium Carbides): MXenes, such as Ti3C2Tx, are a class of two-dimensional materials derived from MAX phases. They possess a unique combination of metallic conductivity and a hydrophilic surface. nih.govnjit.edu This makes them highly promising for applications in energy storage, where they can serve as high-capacity anodes for Li-ion batteries, and in electronics. njit.edu The field emission properties of 1D TiC nanostructures, like nanowires, are also being explored for potential use in vacuum microelectronic devices due to their low work function and high aspect ratio. uchicago.edu

Development of Hybrid Materials Incorporating Titanium Carbide for Multifunctional Applications

The future of titanium carbide lies not just in its pure form, but also in its role as a critical component in advanced hybrid materials. By combining TiC with other materials like polymers, metals, and other ceramics, researchers are creating composites with enhanced and often multifunctional properties.

Promising hybrid systems include:

TiC-Polymer Composites: The incorporation of TiC and carbon nanotube (MWCNT) hybrid fillers into silicone elastomers has been shown to greatly improve mechanical, energy harvesting, and strain sensing performance. researchgate.net These flexible composites could be used in self-powered wearable electronics and for monitoring human motion or structural deformations. researchgate.net Another study demonstrated a hybrid material of Polyaniline (PANI) with a TiO2-TiC composite for supercapacitor applications, which showed excellent electrochemical performance and stability. mdpi.com

TiC-Metal/Ceramic Hybrids: The combination of 2D TiC (MXene) with transition metal oxides (TMOs) like Co3O4 has resulted in flexible, free-standing films for Li-ion battery anodes. njit.edu These hybrids leverage the metallic conductivity of the MXene and the high capacity of the TMOs to achieve high reversible capacities and excellent rate performance. njit.edu Similarly, combining MXenes with metal-organic frameworks (MOFs) is being explored for solar energy applications, such as CO2 reduction and water splitting, to produce renewable fuels. acs.org

| Hybrid System | Key Components | Enhanced Functionality | Emerging Application |

|---|---|---|---|

| PANI@TiO2–TiC | Polyaniline, Titanium Dioxide, Titanium Carbide | High electrical conductivity (1.584 S/cm), electrochemical stability. mdpi.com | High-performance supercapacitors. mdpi.com |

| MXene/TMO Film | 2D Ti3C2Tx, Transition Metal Oxides (e.g., NiCo2O4) | High reversible capacity (>1200 mAh/g), excellent rate performance. njit.edu | Flexible anodes for Li-ion batteries. njit.edu |

| MWCNT/TiC Silicone | MWCNTs, Titanium Carbide, Silicone Elastomer | High gauge factor for strain sensing, energy harvesting capability. researchgate.net | Wearable electronics, self-powered sensors. researchgate.net |

| MXene-MOF Composite | 2D Ti3C2Tx, Metal-Organic Frameworks | Enhanced solar harvesting, efficient charge transfer. acs.org | Photocatalysis for solar fuel production. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.